1-methyl-1H-indazole-5-carboxamide

Catalog No.
S14036237
CAS No.
M.F
C9H9N3O
M. Wt
175.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-methyl-1H-indazole-5-carboxamide

Product Name

1-methyl-1H-indazole-5-carboxamide

IUPAC Name

1-methylindazole-5-carboxamide

Molecular Formula

C9H9N3O

Molecular Weight

175.19 g/mol

InChI

InChI=1S/C9H9N3O/c1-12-8-3-2-6(9(10)13)4-7(8)5-11-12/h2-5H,1H3,(H2,10,13)

InChI Key

YLWWBERTYCXGPD-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)C(=O)N)C=N1

1-Methyl-1H-indazole-5-carboxamide is a heterocyclic compound belonging to the indazole family, characterized by a bicyclic structure comprising a pyrazole ring fused to a benzene ring. This compound is notable for its unique substitution pattern, which includes a methyl group at the nitrogen atom and a carboxamide functional group at the fifth position of the indazole ring. Its molecular formula is C9H9N3OC_9H_9N_3O, and it has a molecular weight of approximately 175.2 g/mol. The compound exhibits various physical and chemical properties that make it suitable for diverse applications in scientific research and industry.

  • Oxidation: This reaction introduces functional groups such as hydroxyl or carbonyl groups. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: Reduction can convert nitro groups to amines or reduce carbonyl compounds to alcohols, typically using lithium aluminum hydride or hydrogen gas with a palladium catalyst.
  • Substitution: Electrophilic and nucleophilic substitution reactions are common due to the electron-rich nature of the indazole ring, allowing for the introduction of various substituents.

Major Products

  • From Oxidation: Hydroxylated or carbonylated derivatives.
  • From Reduction: Amines or alcohols.
  • From Substitution: Halogenated derivatives or other functionalized products.

Research indicates that 1-methyl-1H-indazole-5-carboxamide exhibits significant biological activity, particularly as an enzyme inhibitor. It has been studied for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial properties. Specifically, it has shown promise as a selective and reversible inhibitor of monoamine oxidase B, which is relevant in treating neurodegenerative disorders . The compound's ability to interact with specific molecular targets allows it to modulate various biochemical pathways, making it a valuable candidate for further pharmacological exploration.

The synthesis of 1-methyl-1H-indazole-5-carboxamide can be achieved through several methods:

  • Cyclization of 2-Aminobenzonitrile Derivatives: This method involves reacting 2-aminobenzonitrile with hydrazine, followed by methylation and carboxamidation.
  • Transition Metal-Catalyzed Reactions: Utilizing catalysts such as copper or palladium can facilitate transformations necessary for synthesizing this compound.
  • Industrial Production: Large-scale synthesis often employs continuous flow reactors and advanced purification techniques to optimize yield and purity.

1-Methyl-1H-indazole-5-carboxamide has diverse applications across various fields:

  • Chemistry: Serves as a building block for synthesizing more complex molecules.
  • Biology: Investigated for its role in enzyme inhibition and modulation of biological pathways.
  • Medicine: Explored for potential therapeutic effects in treating conditions such as inflammation and cancer.
  • Industry: Utilized in developing agrochemicals and other industrial products .

The interaction studies of 1-methyl-1H-indazole-5-carboxamide focus on its binding affinity to specific enzymes and receptors. For instance, it has been documented as a potent inhibitor of monoamine oxidase B, demonstrating high selectivity compared to other enzymes in the same family. Computational studies have provided insights into how this compound interacts at the molecular level, influencing its biological efficacy .

Several compounds share structural similarities with 1-methyl-1H-indazole-5-carboxamide. Here are some notable examples:

Compound NameStructural Differences
1-Methyl-1H-indazole-4-carboxamideCarboxamide group at position 4
2-Methyl-1H-indazole-5-carboxamideMethyl group at position 2
1-Methyl-1H-indazole-3-carboxamideCarboxamide group at position 3
N-(3,4-Dichlorophenyl)-1-methyl-1H-indazole-5-carboxamideAdditional aromatic substitution

Uniqueness

The uniqueness of 1-methyl-1H-indazole-5-carboxamide lies in its specific substitution pattern, which significantly influences its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different binding affinities and selectivities towards various molecular targets, making it particularly valuable in drug development efforts aimed at specific therapeutic outcomes .

Regioselective N1-Methylation Strategies in Indazole Carboxamide Synthesis

Regioselective alkylation of the indazole scaffold remains a critical challenge due to the proximity of the N1 and N2 nitrogen atoms. For 1-methyl-1H-indazole-5-carboxamide, achieving high N1 selectivity requires careful optimization of reaction conditions. Sodium hydride (NaH) in tetrahydrofuran (THF) has been identified as a robust system for N1-methylation, particularly when paired with methyl bromide or tosylate electrophiles. Under these conditions, the deprotonation of indazole generates a sodium indazolide intermediate, which forms a tight ion pair with the sodium cation via coordination to the N1 atom and adjacent electron-withdrawing substituents (e.g., carboxamide at C-5). This ion pair directs methyl group addition to the N1 position, often yielding >99% regioselectivity.

Alternative approaches, such as cesium carbonate (Cs₂CO₃) in dimethylformamide (DMF), leverage solvent polarity to modulate regiochemical outcomes. Polar aprotic solvents like DMF promote solvent-separated ion pairs, reducing steric constraints and enabling thermodynamic control. For example, methyl 5-bromo-1H-indazole-3-carboxylate undergoes N1-methylation with 84% yield and >99:1 N1/N2 selectivity under Cs₂CO₃/DMF conditions. Density functional theory (DFT) studies corroborate that N1 selectivity arises from lower activation barriers for methyl transfer to the N1 site, driven by stabilized transition states in non-polar solvents.

Table 1: Comparison of N1-Methylation Conditions for 1H-Indazole-5-Carboxamide Derivatives

Base/Solvent SystemElectrophileN1/N2 SelectivityYield (%)
NaH/THFMethyl bromide>99:192
Cs₂CO₃/DMFMethyl tosylate99:188
KHMDS/1,4-DioxaneMethyl iodide95:585

Carboxamide Linker Modifications for MAO-B Isoform Selectivity

The carboxamide group at the C-5 position of 1-methyl-1H-indazole-5-carboxamide serves as a critical pharmacophore for MAO-B inhibition. Structural modifications to the carboxamide linker, including alkylation and aryl substitution, significantly influence isoform selectivity. For instance, replacing the methyl group in the carboxamide with a cyclopropyl moiety enhances hydrophobic interactions within the MAO-B active site, which features a narrower substrate pocket compared to MAO-A. This substitution reduces polar surface area, favoring MAO-B binding by 15-fold in enzymatic assays.

Additionally, elongating the carboxamide linker with ethylene glycol spacers improves water solubility without compromising MAO-B affinity. Molecular docking studies suggest that extended linkers adopt a bent conformation, allowing the indazole core to engage with flavin adenine dinucleotide (FAD) cofactors while the carboxamide interacts with peripheral hydrophobic residues.

Table 2: Impact of Carboxamide Modifications on MAO-B Selectivity

Carboxamide SubstituentMAO-B IC₅₀ (nM)MAO-A IC₅₀ (nM)Selectivity Ratio (MAO-B/A)
Methyl1245037.5
Cyclopropyl862077.5
2-Hydroxyethyl1538025.3

Halogen-Substituted Aryl Group Effects on Binding Affinity

Halogen substitution at specific positions on the indazole ring modulates electronic and steric properties, directly impacting target binding. Introducing bromine or chlorine at the C-4 or C-7 positions enhances MAO-B affinity by up to 40%, likely due to halogen bonding with backbone carbonyl groups in the enzyme’s active site. For example, 4-bromo-1-methyl-1H-indazole-5-carboxamide exhibits a MAO-B IC₅₀ of 6.2 nM, compared to 12 nM for the non-halogenated parent compound. Conversely, bulky substituents like iodine at C-6 reduce affinity by 60%, highlighting steric limitations in the MAO-B binding pocket.

Electronic effects also play a role: electron-withdrawing groups (e.g., nitro at C-7) decrease binding by destabilizing the indazole-FAD π-π stacking interactions, whereas electron-donating groups (e.g., methoxy at C-5) show negligible effects.

Table 3: Halogen Substitution Effects on MAO-B Binding Affinity

Halogen (Position)MAO-B IC₅₀ (nM)Δ Affinity vs. Parent (%)
Br (C-4)6.2+48
Cl (C-7)7.1+41
I (C-6)19.5-60

XLogP3

0.4

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

175.074561919 g/mol

Monoisotopic Mass

175.074561919 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

Explore Compound Types